molecular formula C13H10N2OS B1373284 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole CAS No. 1133116-13-8

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Cat. No. B1373284
CAS RN: 1133116-13-8
M. Wt: 242.3 g/mol
InChI Key: NYMJIHNAJCTRIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, some thiophene derivatives exhibit fluorescence emissions characterized for the π-conjugated polythiophene .

Scientific Research Applications

Anticancer Potential

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole derivatives have shown potential as anticancer agents. For example, a study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines, leading to cell arrest and apoptosis induction (Zhang et al., 2005). Another study synthesized novel 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety and evaluated their anticancer properties, showing cytotoxicity against various cancer cell lines (Adimule et al., 2014).

Optoelectronic Properties

Several studies have explored the optoelectronic applications of thiophene-substituted 1,3,4-oxadiazoles. One study investigated the photophysical properties of such derivatives, suggesting their role in photonic, sensor, and optoelectronic devices (Naik et al., 2019). Another study focused on turn-off fluorescence of thiophene substituted 1,3,4-oxadiazoles for aniline sensing, indicating their potential in sensing applications (Naik et al., 2018).

Antimicrobial and Antifungal Properties

1,3,4-oxadiazole derivatives, including those with thiophene substituents, have been studied for their antimicrobial and antifungal properties. A synthesis of novel 1,3,4-oxadiazole derivatives revealed significant antibacterial and moderate antifungal activities (Chawla et al., 2010).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid were studied, demonstrating their protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).

Nematocidal Activity

A study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed good nematocidal activity against certain nematodes, indicating potential in agricultural applications (Liu et al., 2022).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for accurate information .

Future Directions

The future directions in the study and application of thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also being explored for their potential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMJIHNAJCTRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674978
Record name 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

CAS RN

1133116-13-8
Record name 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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